molecular formula C30H44O3 B13338495 KadcoccineacidG

KadcoccineacidG

Cat. No.: B13338495
M. Wt: 452.7 g/mol
InChI Key: MYJZULRZDSHOPG-PIEGEIFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadcoccineacidG is a triterpenoid compound isolated from the leaves of the plant Kadsura coccinea. This compound has garnered significant attention due to its potent cytotoxic effects on various human cancer cells, particularly pancreatic cancer cells . This compound is known for its ability to induce apoptosis, making it a promising candidate for cancer treatment research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidG involves multiple steps, starting from the extraction of the compound from the leaves of Kadsura coccinea. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound . The synthetic route may include the use of specific reagents and catalysts to facilitate the formation of the triterpenoid structure.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation of this compound in its pure form. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, may be explored to enhance the yield of the compound.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit different biological activities and can be further studied for their potential therapeutic applications.

Scientific Research Applications

KadcoccineacidG has a wide range of scientific research applications, including:

Mechanism of Action

KadcoccineacidG exerts its effects primarily through the activation of the intrinsic caspase/PARP-1 pathway. The compound enhances the expression of caspase-3 and caspase-9, leading to the cleavage of Poly [ADP-ribose] polymerase 1 (PARP1) and subsequent apoptosis of cancer cells . Molecular modeling studies have shown that this compound has a strong binding affinity to PARP1, further supporting its role in inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to KadcoccineacidG include other triterpenoids isolated from Kadsura coccinea, such as kadsuric acid and kadcoccilactone T . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

This compound is unique due to its potent cytotoxic effects on pancreatic cancer cells and its ability to activate both caspase-3 and caspase-9. This dual activation mechanism distinguishes it from other triterpenoids, making it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2S)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20+,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

MYJZULRZDSHOPG-PIEGEIFMSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C

Canonical SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C

Origin of Product

United States

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